molecular formula C17H34B2O4 B13919733 2,2'-(2,2-Dimethylpropylidene)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]

2,2'-(2,2-Dimethylpropylidene)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]

Cat. No.: B13919733
M. Wt: 324.1 g/mol
InChI Key: VCFDNEQFXHGEQX-UHFFFAOYSA-N
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Description

2,2’-(2,2-Dimethylpropylidene)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane] is a boron-containing compound widely used in organic synthesis. It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions. The compound’s structure features two boronate ester groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(2,2-Dimethylpropylidene)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane] typically involves the reaction of pinacol with boron-containing reagents. One common method is the reaction of pinacol with boron trichloride (BCl3) or boron tribromide (BBr3) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent the formation of unwanted by-products .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, with careful control of temperature, pressure, and reaction time. The use of automated systems and continuous flow reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,2’-(2,2-Dimethylpropylidene)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane] undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in borylation and coupling reactions.

    Copper Catalysts: Also used in borylation reactions.

    Transition Metal Catalysts: Employed in hydroboration reactions.

Major Products

The major products formed from these reactions include various organoboron compounds, which are valuable intermediates in organic synthesis and pharmaceuticals .

Scientific Research Applications

2,2’-(2,2-Dimethylpropylidene)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane] has numerous applications in scientific research:

Mechanism of Action

The compound exerts its effects through the formation of boron-oxygen bonds, which are highly reactive and can participate in various chemical transformations. The boronate ester groups in the compound can interact with other molecules, facilitating the formation of new chemical bonds. The specific molecular targets and pathways involved depend on the type of reaction and the reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-(2,2-Dimethylpropylidene)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane] is unique due to its stability and versatility in various chemical reactions. Its structure allows for efficient formation of boron-oxygen bonds, making it a valuable reagent in organic synthesis and other applications .

Properties

Molecular Formula

C17H34B2O4

Molecular Weight

324.1 g/mol

IUPAC Name

2-[2,2-dimethyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C17H34B2O4/c1-13(2,3)12(18-20-14(4,5)15(6,7)21-18)19-22-16(8,9)17(10,11)23-19/h12H,1-11H3

InChI Key

VCFDNEQFXHGEQX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(B2OC(C(O2)(C)C)(C)C)C(C)(C)C

Origin of Product

United States

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